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The ability of Idasanutlin to reactivate the p53 pathway makes it a promising candidate for treating various cancers. Research is ongoing to explore its efficacy in treating solid tumors and specific hematological malignancies. Some examples include:
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Researchers are exploring the potential of combining Idasanutlin with other therapies to improve treatment outcomes. For instance, studies have shown that Idasanutlin, when combined with venetoclax (another anti-cancer drug), can induce growth arrest and apoptosis in venetoclax-resistant neuroblastoma cells [1]. This highlights the potential of Idasanutlin to enhance the efficacy of existing cancer therapies.
Idasanutlin is a small molecule drug that functions as a potent inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, the mouse double minute 2 homolog (MDM2). By disrupting this interaction, Idasanutlin reactivates the p53 pathway, which plays a crucial role in regulating the cell cycle and promoting apoptosis in cancer cells that express functional p53. The compound has been primarily investigated for its therapeutic potential in treating various malignancies, including solid tumors and hematologic cancers such as acute myeloid leukemia and non-Hodgkin lymphoma .
Idasanutlin acts as a specific inhibitor of the MDM2-p53 interaction. It binds competitively to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for degradation []. This leads to the stabilization and accumulation of p53, which then activates its downstream genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death) []. In cancer cells with functional p53, idasanutlin can trigger tumor cell death through these mechanisms.
Idasanutlin's mechanism of action involves inhibiting MDM2, which normally binds to p53, leading to its degradation. When Idasanutlin binds to MDM2, it prevents this interaction, allowing p53 to accumulate and activate downstream targets that induce cell cycle arrest and apoptosis. This process is particularly significant in cancer cells with wild-type p53, where restoration of p53 activity can halt tumor growth .
Idasanutlin has demonstrated significant biological activity in preclinical studies. It activates p53 at low concentrations (as low as 0.05 µM) across various human cancer cell lines, leading to increased expression of cyclin-dependent kinase inhibitor 1 (p21) and resulting in potent cell cycle arrest. While it induces apoptosis in some cell lines (e.g., SJSA-1), other lines (e.g., MCF-7) can recover proliferation after drug removal, indicating a complex response depending on the cellular context . Additionally, prolonged exposure to Idasanutlin can lead to secondary resistance in certain cancer cell populations .
The synthesis of Idasanutlin involves several steps typical of organic compound synthesis. It is classified as a stilbene derivative, characterized by a 1,2-diphenylethylene moiety. The synthesis process includes the formation of key intermediates through reactions such as amide bond formation and functional group modifications. Specific details on the exact synthetic pathways are proprietary but generally involve multi-step organic reactions that ensure high purity and yield of the final product .
Idasanutlin is primarily being explored for its applications in oncology. Clinical trials have focused on its efficacy against various types of cancers, particularly those with wild-type p53. Its ability to reactivate p53 makes it a candidate for combination therapies with other agents that target different pathways within cancer cells. For instance, studies have shown that combining Idasanutlin with other drugs like navitoclax can enhance apoptotic effects in T-cell acute lymphoblastic leukemia .
Pharmacokinetic studies indicate that Idasanutlin's clearance is significantly influenced by cytochrome P450 enzymes CYP3A4 and CYP2C8, which metabolize the drug into its major circulating metabolite M4. These interactions suggest potential drug-drug interactions (DDIs) when co-administered with other medications that are substrates or inhibitors of these enzymes. Physiologically-based pharmacokinetic models have been developed to predict these interactions and assess their clinical relevance .
Idasanutlin belongs to a class of MDM2 antagonists that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Below is a comparison with notable similar compounds:
Compound Name | Chemical Structure | Mechanism of Action | Clinical Status |
---|---|---|---|
Nutlin-3 | 1-(3-Chloro-2-fluorophenyl)-N-(4-methylphenyl)-N'-(pyridin-3-ylmethyl)urea | MDM2 antagonist | Approved for research |
RG7112 | N-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-N'-(4-methylphenyl)urea | MDM2 antagonist | Clinical trials ongoing |
DS-3032 | N-(4-Chlorophenyl)-N'-(4-methylphenyl)urea | MDM2 antagonist | Preclinical studies |
Uniqueness of Idasanutlin: Idasanutlin has advanced through clinical trials more extensively than many other MDM2 inhibitors, entering phase III trials while demonstrating unique pharmacokinetic properties and a distinct profile in terms of resistance development compared to other compounds like Nutlin-3 .